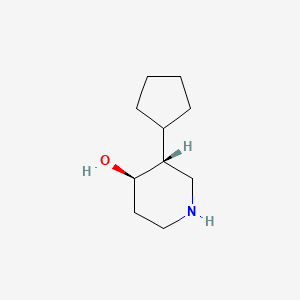

(3R,4R)-3-Cyclopentylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-6-11-7-9(10)8-3-1-2-4-8/h8-12H,1-7H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWSBHXMQJADTA-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H]2CNCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307773-27-7 | |

| Record name | rac-(3R,4R)-3-cyclopentylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereochemical Characterization and Analysis of 3r,4r 3 Cyclopentylpiperidin 4 Ol

Elucidation of Absolute and Relative Configurations

The definitive assignment of the three-dimensional arrangement of substituents at the stereogenic centers of a molecule is known as its absolute configuration. ucalgary.ca For (3R,4R)-3-Cyclopentylpiperidin-4-ol, the designations (3R,4R) specify the absolute configuration at carbons 3 and 4 of the piperidine (B6355638) ring. This assignment is typically determined experimentally using techniques like X-ray crystallography of the pure enantiomer or a suitable crystalline derivative. ucalgary.canih.gov In one instance, the absolute configuration of a related alcohol, (3R,4R)-(+)-32, was unambiguously determined after its derivatization and subsequent X-ray crystallographic analysis. nih.gov

The relative configuration describes the spatial relationship between substituents within the same molecule. ucalgary.ca In the case of this compound, the cyclopentyl group at position 3 and the hydroxyl group at position 4 are situated on the same face of the piperidine ring, denoting a cis relative configuration. This arrangement is a direct consequence of the synthetic route employed for its preparation. The relative stereochemistry can often be inferred from the reaction mechanism and confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR).

| Stereochemical Descriptor | Definition | Application to this compound |

| Absolute Configuration | The precise 3D arrangement of atoms at a chiral center. | (3R,4R) |

| Relative Configuration | The spatial relationship of substituents to each other. | cis |

Conformational Analysis and Dynamics of the Piperidine Ring with Cyclopentyl Substitution

The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents, such as the cyclopentyl group at the 3-position and the hydroxyl group at the 4-position, significantly influences the conformational equilibrium of the ring.

For the (3R,4R) diastereomer, the cis relationship of the substituents leads to two possible chair conformations that can interconvert via a process known as ring flipping. In one conformation, both the cyclopentyl and hydroxyl groups can occupy equatorial positions. In the other, they would both be in axial positions. Generally, bulky substituents like a cyclopentyl group prefer to reside in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with both the 3-cyclopentyl and 4-hydroxyl groups in equatorial positions is expected to be the most stable and thus the most populated conformation.

The conformational preferences of substituted piperidines can be investigated using computational methods and experimental techniques like NMR spectroscopy. researchgate.net For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in ¹H NMR spectra can provide valuable insights into the predominant conformation and the relative orientation of the substituents. researchgate.net

| Substituent Position | Conformation 1 (More Stable) | Conformation 2 (Less Stable) |

| 3-Cyclopentyl | Equatorial | Axial |

| 4-Hydroxyl | Equatorial | Axial |

Stereoelectronic Effects Influencing Molecular Geometry and Reactivity

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and have a profound impact on molecular geometry, stability, and reactivity. wikipedia.org In this compound, several stereoelectronic interactions are at play.

Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. The feasibility of this interaction depends on the conformation of the piperidine ring. In the diequatorial conformation, such an interaction would be less likely due to the larger distance and unfavorable geometry. However, in the less stable diaxial conformation, the proximity of the axial hydroxyl group and the nitrogen atom might allow for a weak hydrogen bond, which could slightly stabilize this otherwise unfavorable conformation.

The interplay of these stereoelectronic effects, along with steric considerations, ultimately dictates the preferred three-dimensional structure and the chemical behavior of this compound.

Methodologies for Enantiomeric and Diastereomeric Purity Determination

Ensuring the stereochemical purity of this compound is crucial. Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of chiral compounds.

Diastereomeric Purity: Since diastereomers have different physical and chemical properties, they can often be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on achiral stationary phases. thieme-connect.de The relative amounts of the (3R,4R) diastereomer and other potential diastereomers (e.g., (3S,4R) or (3R,4S)) can be determined by comparing the peak areas in the chromatogram.

Enantiomeric Purity: The determination of enantiomeric purity (the amount of the desired (3R,4R) enantiomer versus its mirror image, (3S,4S)) is more challenging as enantiomers have identical properties in an achiral environment. thieme-connect.de Common methods include:

Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in HPLC or GC. The CSP interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. thieme-connect.de These diastereomers can then be separated and quantified using achiral chromatography. nih.govthieme-connect.de For example, a racemic alcohol can be esterified with an enantiopure chiral acid, and the resulting diastereomeric esters can be separated by HPLC. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign, this technique can be used to determine the enantiomeric excess of a sample. nih.gov

The choice of method depends on factors such as the nature of the compound, the required level of accuracy, and the availability of instrumentation.

| Purity Type | Methodology | Principle |

| Diastereomeric | HPLC/GC (achiral) | Separation based on different physical properties. |

| Enantiomeric | Chiral HPLC/GC | Differential interaction with a chiral stationary phase. |

| Enantiomeric | Derivatization | Conversion to diastereomers for separation on an achiral phase. |

| Enantiomeric | Vibrational Circular Dichroism | Differential absorption of polarized infrared light. |

Innovative Synthetic Strategies for 3r,4r 3 Cyclopentylpiperidin 4 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Pathways

The precise construction of the four possible stereoisomers of 3-substituted-4-hydroxypiperidines, including the target (3R,4R) configuration, requires sophisticated synthetic methods that can control two adjacent chiral centers. rsc.orgrsc.orgresearchgate.net

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries have proven to be powerful tools for the diastereoselective synthesis of complex molecules. In the context of piperidine (B6355638) synthesis, auxiliaries can be attached to the nitrogen or other parts of the precursor molecule to direct the stereochemical outcome of subsequent reactions.

One effective strategy involves the use of a chiral amine, such as (S)-methylbenzylamine, which can be condensed with a prochiral glutaric anhydride (B1165640) derivative to form chiral 4-aryl-2-piperidinones. lookchem.com Subsequent alkylation or acylation at the C3 position proceeds with high diastereoselectivity, affording trans-3,4-disubstituted 2-piperidinones. lookchem.com These intermediates can then be reduced to the corresponding trans-3,4-disubstituted piperidines. lookchem.com This methodology has been successfully applied to the synthesis of the antidepressant paroxetine. lookchem.com

Another approach utilizes N-galactosylation of 2-pyridone, followed by O-silylation. znaturforsch.comresearchgate.net Nucleophilic addition of organometallic reagents to the resulting activated pyridinium (B92312) intermediate occurs with high regio- and stereoselectivity at the C4 position. znaturforsch.comresearchgate.net The C3 substituent can then be introduced by reacting the enolate of the N-galactosyl-2-piperidone with an electrophile. znaturforsch.comresearchgate.net The carbohydrate auxiliary effectively controls the facial selectivity of these additions. Although these examples often focus on aryl or smaller alkyl groups, the principles can be extended to the synthesis of 3-cyclopentyl derivatives.

A study by Amat et al. demonstrated an enantiodivergent synthesis of (+)- and (-)-paroxetine starting from (R)-phenylglycinol, which acts as a chiral auxiliary. researchgate.net Reaction with methyl 5-oxopentanoate (B1240814) leads to bicyclic lactams. researchgate.net Conjugate addition of organocuprates to the corresponding unsaturated lactams yields enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives with high stereoselectivity. researchgate.net

| Chiral Auxiliary | Key Reaction | Stereochemical Outcome | Reference |

| (S)-Methylbenzylamine | Alkylation of chiral 4-aryl-2-piperidinone | trans-3,4-disubstituted 2-piperidinones | lookchem.com |

| N-Galactosyl | Nucleophilic addition to pyridinium ion | 4-substituted 5,6-dehydro-piperidin-2-ones | znaturforsch.comresearchgate.net |

| (R)-Phenylglycinol | Conjugate addition to chiral unsaturated lactam | trans-3,4-disubstituted 2-piperidones | researchgate.net |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Reactions

Organocatalysis and transition metal catalysis offer powerful and often more atom-economical alternatives to chiral auxiliary-based methods for asymmetric synthesis.

Organocatalysis: Asymmetric iminium organocatalysis has been employed for the conjugate addition of nitromethane (B149229) to cinnamaldehyde (B126680) derivatives, which can serve as precursors to 3-aryl-4-nitrobutanoates. ed.ac.uk Subsequent reduction and cyclization can lead to key lactam intermediates for the synthesis of complex piperidines. ed.ac.uk While this approach has been demonstrated for aryl substituents, its adaptation for alkyl groups like cyclopentyl is a potential avenue for exploration.

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as hydrogenation and cross-coupling, are pivotal in modern piperidine synthesis. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Rhodium(I) catalysts with ferrocene (B1249389) ligands have also shown efficacy in similar transformations. mdpi.com Palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at C3 has been shown to produce cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. researchgate.net Gold catalysis has been utilized in a one-pot synthesis of piperidin-4-ols via a sequence involving cyclization of an N-homopropargyl amide, chemoselective reduction, and a Ferrier rearrangement, demonstrating high diastereoselectivity. nih.gov

Biocatalytic Approaches to Stereodefined Piperidinols

Biocatalysis, with its inherent high stereoselectivity and mild reaction conditions, is an increasingly attractive strategy for the synthesis of chiral pharmaceuticals. rsc.orgrsc.orgresearchgate.netukri.org

The biocatalytic reduction of prochiral 3-substituted-4-piperidones using carbonyl reductases (KREDs) is a particularly promising approach to access all four stereoisomers of 3-substituted-4-hydroxypiperidines. rsc.orgrsc.orgresearchgate.net A recent study identified two stereocomplementary carbonyl reductases, HeCR and DbCR, that can reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with excellent conversion and enantiomeric excess (>99% ee). rsc.orgrsc.orgresearchgate.net By choosing the appropriate enzyme, it is possible to selectively produce either the (3R,4R) or other stereoisomers. rsc.orgrsc.orgresearchgate.net Although the substrate scope in this particular study focused on 3-aryl substituents, the methodology holds significant potential for the synthesis of 3-alkyl-4-hydroxypiperidines, including the cyclopentyl derivative, by screening enzyme libraries for activity on the corresponding 3-cyclopentyl-4-piperidone. rsc.orgrsc.orgresearchgate.net

A chemo-enzymatic approach has also been developed that combines the chemical reduction of pyridinium salts to tetrahydropyridines with a stereoselective one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined 3- and 3,4-substituted piperidines. researchgate.net

| Biocatalyst Type | Reaction | Substrate | Key Advantage | Reference |

| Carbonyl Reductase (KRED) | Asymmetric reduction of ketone | 3-Substituted-4-piperidone | Access to all four stereoisomers with high ee | rsc.orgrsc.orgresearchgate.net |

| Amine Oxidase/Ene Imine Reductase | One-pot cascade reduction | N-substituted tetrahydropyridine (B1245486) | High stereoselectivity under mild conditions | researchgate.net |

Strategic Retrosynthesis of the (3R,4R)-3-Cyclopentylpiperidin-4-ol Core

A common retrosynthetic disconnection for 3,4-disubstituted piperidines involves breaking the C-N and C-C bonds of the ring. For this compound, a key precursor is the corresponding N-protected 3-cyclopentyl-4-piperidone. The stereochemistry of the final alcohol can be established through a diastereoselective reduction of this ketone.

The 3-cyclopentyl-4-piperidone can be envisioned as arising from a cyclization of an acyclic amino-aldehyde or a related precursor. researchgate.netcardiff.ac.uk For example, a tandem oxidation-cyclization-oxidation of an unsaturated alcohol can yield 3-substituted 4-piperidinones. nih.govbirmingham.ac.uk Another powerful approach is the conjugate addition of a cyclopentyl nucleophile to a suitable 4-pyridone or a protected tetrahydropyridone precursor.

Key Mechanistic Transformations in Piperidinol Formation

Stereocontrolled Cyclization Reactions

The formation of the piperidine ring with the desired stereochemistry is a critical step. Ene and Prins cyclizations of 4-aza-1,7-dienes or related unsaturated aldehydes have been studied extensively. researchgate.netcardiff.ac.uk The stereochemical outcome of these reactions can often be switched between kinetic and thermodynamic control by the choice of catalyst (Brønsted vs. Lewis acid) and reaction conditions. researchgate.netcardiff.ac.uk For instance, Lewis acid-catalyzed carbonyl ene cyclizations at low temperatures can proceed under kinetic control to favor the cis-piperidine, which may isomerize to the more stable trans-piperidine upon warming. researchgate.netcardiff.ac.uk In contrast, Prins cyclizations catalyzed by strong acids often yield cis-piperidines with high diastereoselectivity. researchgate.netcardiff.ac.uk

Another strategy involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. nih.gov Nucleophilic attack on a transient 1-azoniabicyclo[2.2.0]hexane intermediate leads to a stereoselective SN2-type ring opening, affording cis-3,4-disubstituted piperidines. nih.gov This method provides a valuable alternative for accessing these scaffolds.

The diastereoselective reduction of the ketone in a 3-substituted-4-piperidone is a crucial final step. The choice of reducing agent plays a key role in determining the stereochemistry of the resulting hydroxyl group. For example, reduction with L-Selectride typically gives the cis-3,4-disubstituted piperidine with high diastereoselectivity (>99:1), while reduction with Al-isopropoxydiisobutylalane can favor the trans product. nih.govbirmingham.ac.uk This stereodivergence is based on chelation control versus steric approach control of the hydride reagent.

Asymmetric Hydrogenation and Reduction Methodologies

The stereoselective reduction of a prochiral ketone precursor, such as N-protected 3-cyclopentylpiperidin-4-one, is a direct and effective strategy for establishing the cis-(3R,4R) stereochemistry of the target alcohol. Both biocatalytic and chemocatalytic methods have proven highly effective in achieving this transformation with excellent enantiomeric and diastereomeric control.

Biocatalytic ketone reduction using carbonyl reductases (CREs) represents a powerful approach for synthesizing chiral 3-substituted-4-hydroxypiperidines. nih.gov While direct studies on the 3-cyclopentyl derivative are not prevalent in the reviewed literature, extensive research on the analogous tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate provides a strong model for this transformation. Specific carbonyl reductases, such as HeCR and DbCR, have demonstrated exceptional catalytic performance, achieving greater than 99% enantiomeric excess (ee) and conversion rates. nih.gov These enzymes, utilizing NADH or NADPH as cofactors, can produce different stereoisomers depending on the specific enzyme used. For instance, HeCR and DbCR, despite being structurally similar, exhibit distinct stereoselectivity, allowing for access to different diastereomers from the same precursor. nih.gov The reduction of the piperidone precursor at low temperatures with chemical agents like L-selectride can also yield the cis product, though with no enantiomeric excess (0% ee), highlighting the superiority of asymmetric catalytic methods. nih.gov

Asymmetric hydrogenation using transition-metal catalysts is another cornerstone of stereoselective synthesis. ajchem-b.com Palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been shown to produce trans-(3R,4R) butenolide products with high yields and excellent enantioselectivity (up to 92% ee). dicp.ac.cn This demonstrates the capability of chiral palladium catalysts to control the formation of contiguous stereocenters. Rhodium complexes with chiral diphosphine ligands, such as BINAP and DuPhos, are also widely used for the asymmetric hydrogenation of various prochiral substrates, often achieving enantiomeric excesses exceeding 99%. diva-portal.orgokayama-u.ac.jp The combination of asymmetric hydrogenation of an olefin with direct reductive amination of an aldehyde in a one-step cascade reaction has also been developed, showcasing the efficiency of modern catalytic systems. nih.gov

Table 1: Performance of Carbonyl Reductases in the Reduction of a Model Piperidone Based on the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate nih.gov

| Carbonyl Reductase | Cofactor | Conversion Rate | Enantiomeric Excess (ee) | Product Stereoisomer |

|---|---|---|---|---|

| HeCR | NADH | >99% | >99% | (3R,4S) |

| DbCR | NADPH | >99% | >99% | (3R,4R) |

| NsCR | NADPH | >99% | >99% | (3R,4S) |

Nucleophilic Additions and Substitutions with Stereochemical Control

Achieving the desired stereochemistry in piperidinol synthesis can also be accomplished through nucleophilic addition and substitution reactions where the stereochemical outcome is carefully controlled. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with specific spatial arrangements. numberanalytics.comcolab.ws

For example, a stereospecific molecular rearrangement via nucleophilic substitution at a quaternary stereocenter has been demonstrated in acyclic systems. This was achieved through the formation of a unique cyclopropylcarbinyl cation that undergoes selective nucleophilic attack with complete inversion of configuration at a position distant from the initial carbocation. colab.ws In the context of piperidine synthesis, a related strategy could involve the SN2 reaction of a suitably protected 3-piperidinol mesylate. Such reactions can proceed with the participation of a neighboring group, leading to the formation of a pyrrolidino-aziridinium intermediate, which subsequently undergoes regioselective ring-opening to yield the desired product with controlled stereochemistry. researchgate.net The conjugate addition of nucleophiles to activated alkynes is another powerful tool for forming specific stereoisomers, with the reaction's efficiency and outcome being highly dependent on the substrates and reaction conditions. bham.ac.uk

Rearrangement Reactions in Piperidinol Synthesis

Rearrangement reactions provide elegant and powerful pathways for the stereoselective synthesis of complex piperidine structures from simpler, often acyclic or different heterocyclic, precursors. These reactions can create the piperidine core while simultaneously setting key stereocenters.

One of the notable rearrangement strategies is the aza-Achmatowicz oxidative rearrangement. nih.gov This reaction involves the oxidative ring expansion of a furan (B31954) derivative, such as an N-tosylamidofuran, to a dihydropyridone. This key intermediate can then be subjected to further stereoselective transformations. For instance, reduction of the dihydropyridone can be directed by existing substituents to produce a specific alcohol stereoisomer. Subsequent functionalization, such as an allylsilane addition to an N-sulfonyliminium ion, allows for the introduction of various side chains, leading to a range of substituted piperidinol alkaloids. nih.gov This approach is highly flexible and has been successfully applied to the synthesis of cis-2-methyl-6-substituted piperidin-3-ol alkaloids. nih.gov

Another relevant transformation is the Curtius rearrangement, which has been employed in the total synthesis of the piperidinol alkaloid (-)-(2R,3R,6S)-cassine. researchgate.net In this synthesis, a chiral β-hydroxyester undergoes a series of transformations, including a Curtius rearrangement to form a 2-oxazolidinone. This intermediate is then converted into the target 3-piperidinol through an imine cyclization, demonstrating the power of rearrangement reactions to build the core heterocyclic structure from a linear precursor. researchgate.net Furthermore, the rearrangement of β-amino alcohols, catalyzed by trifluoroacetic anhydride, offers a highly enantioselective route to functionalized piperidines. organic-chemistry.org

Synthesis of Chiral Precursors and Intermediates

The successful synthesis of enantiomerically pure this compound is critically dependent on the availability of suitable chiral precursors and intermediates. These starting materials embed the required chirality, which is then carried through the synthetic sequence.

A common and effective strategy begins with the synthesis of a chiral 2-piperidone building block. acs.org For example, a β-keto ester can be reduced using baker's yeast, or the corresponding racemic hydroxy ester can be resolved via lipase-mediated transesterification to yield the enantiopure 2-piperidone. This lactam is a versatile intermediate that can be converted into all four diastereomers of a 2,6-disubstituted 3-piperidinol through methods like Eschenmoser homologation and stereocontrolled reductions. acs.org

Another powerful approach involves the creation of chiral β-hydroxy-α-amino acids, which can serve as precursors to the piperidine ring. The synthesis of an optically active β-hydroxy-N-Boc-α-amino acid can be achieved through a multi-step sequence involving cyclocarbamation, Jones oxidation, esterification, epimerization, and finally, ring-opening and protection steps. nih.gov

For the specific synthesis of 3-substituted 4-hydroxypiperidines, a key intermediate is the corresponding N-protected 3-substituted-4-oxopiperidine. nih.gov The synthesis of the analogous tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate serves as an excellent template. While specific routes to the 3-cyclopentyl variant are not detailed in the provided sources, analogous syntheses of chiral intermediates like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been developed from starting materials like diacetone-d-glucose, showcasing complex multi-step syntheses to access highly functionalized chiral building blocks. researchgate.net The synthesis of all four enantiopure stereoisomers of the Jak3 inhibitor CP-690550, which features a (3R,4R)-4-methyl-3-aminopiperidine core, further underscores the importance of developing robust routes to enantiopure piperidine intermediates to enable detailed structure-activity relationship studies. nih.gov

Chemical Derivatization and Functionalization of the 3r,4r 3 Cyclopentylpiperidin 4 Ol Framework

Regioselective and Stereospecific Modifications of the Hydroxyl Group

The secondary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a prime site for a variety of chemical modifications. Its reactivity can be harnessed to introduce a wide array of functional groups, thereby modulating the molecule's physicochemical properties.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis using alkyl halides in the presence of a base, can be employed to introduce diverse alkyl or aryl substituents. The stereochemistry at the C4 position is expected to be retained during these transformations under standard conditions.

Oxidation: Oxidation of the secondary alcohol to a ketone (piperidin-4-one) is a feasible transformation. This could be achieved using a range of oxidizing agents, such as chromate-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The resulting ketone provides a new electrophilic center for further functionalization, including the introduction of new substituents via nucleophilic addition.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, for instance, by tosylation or mesylation. Subsequent nucleophilic substitution with a variety of nucleophiles (e.g., azides, cyanides, halides) would allow for the introduction of diverse functionalities at the C4 position. These reactions often proceed with an inversion of stereochemistry, leading to the (3R,4S) diastereomer.

Functionalization of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic and basic center, offering a rich platform for derivatization.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the piperidine with aryl halides. These modifications are crucial for modulating the basicity and lipophilicity of the molecule.

N-Acylation and N-Sulfonylation: The piperidine nitrogen can be acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These transformations are often used to introduce specific functionalities or to serve as protecting groups during multi-step syntheses.

Transformations at the Cyclopentyl Moiety

The cyclopentyl group at the C3 position, while generally less reactive than the hydroxyl and amino groups, can also be a target for functionalization, particularly through C-H activation strategies.

C-H Functionalization: Modern synthetic methodologies, including transition-metal-catalyzed C-H activation, could potentially be employed to introduce functional groups directly onto the cyclopentyl ring. The regioselectivity of such reactions would be a key challenge, likely influenced by directing group strategies involving the neighboring hydroxyl or amino functionalities.

Ring Transformations and Rearrangements of the Piperidine Core

While more synthetically challenging, modifications to the piperidine ring itself could lead to novel molecular scaffolds.

Ring-Opening Reactions: Under specific conditions, the piperidine ring could undergo cleavage. For instance, von Braun-type reactions using cyanogen (B1215507) bromide could lead to the opening of the ring, providing a linear amino compound that can be further elaborated.

Ring Expansion and Contraction: Skeletal rearrangements, potentially mediated by acidic or photochemical conditions, could in principle lead to ring-expanded (e.g., azepane) or ring-contracted (e.g., pyrrolidine) structures. However, such transformations would require carefully designed substrates and reaction conditions and are not typically facile processes for simple piperidine systems.

The strategic and selective functionalization of the (3R,4R)-3-Cyclopentylpiperidin-4-ol framework at its various reactive sites opens up a vast chemical space for the generation of diverse derivatives. The interplay of regioselective and stereospecific modifications will be crucial in developing novel compounds with tailored properties.

Computational and Theoretical Investigations of 3r,4r 3 Cyclopentylpiperidin 4 Ol

Quantum Chemical Calculations for Energetic and Geometric Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the fundamental energetic and geometric properties of molecules. For (3R,4R)-3-Cyclopentylpiperidin-4-ol, these calculations would reveal the preferred conformations of the piperidine (B6355638) ring and the relative orientation of the cyclopentyl and hydroxyl substituents.

The piperidine ring can adopt several low-energy conformations, primarily the chair, boat, and twist-boat forms. For a 3,4-disubstituted piperidine, the chair conformation is generally the most stable. In the case of this compound, two primary chair conformations are possible: one with the cyclopentyl group in an equatorial position and the hydroxyl group in an axial position (eq,ax), and the other with the cyclopentyl group axial and the hydroxyl group equatorial (ax,eq).

Computational studies on similar 3-alkyl-4-hydroxypiperidines consistently show that the conformation with the bulky alkyl group in the equatorial position is significantly lower in energy. This is due to the minimization of 1,3-diaxial strain. Therefore, it is highly probable that the (3R-equatorial, 4R-axial) conformation of the piperidine ring is the global minimum energy structure for this compound. The intramolecular hydrogen bond between the axial hydroxyl group and the piperidine nitrogen atom can further stabilize this conformation.

Table 1: Calculated Energetic and Geometric Properties of the Most Stable Conformer of this compound (Hypothetical Data based on Analogous Systems)

| Property | Value | Method |

| Relative Energy (kcal/mol) | 0.00 | DFT (B3LYP/6-31G) |

| Dihedral Angle (C2-C3-C4-C5) | -55.2° | DFT (B3LYP/6-31G) |

| N-H Bond Length (Å) | 1.01 | DFT (B3LYP/6-31G) |

| O-H Bond Length (Å) | 0.97 | DFT (B3LYP/6-31G) |

| Intramolecular H-bond (N···H-O) (Å) | 2.15 | DFT (B3LYP/6-31G*) |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the most stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound in solution. nih.gov MD simulations track the atomic motions of the molecule over time, providing insights into the flexibility of the piperidine and cyclopentyl rings and the interplay of intramolecular and intermolecular interactions.

Furthermore, MD simulations can illuminate the conformational dynamics of the cyclopentyl ring itself, which can exist in envelope and twist conformations. The interplay between the piperidine and cyclopentyl ring puckering would be a key feature of the molecule's dynamic behavior.

Theoretical Studies on Reaction Mechanisms and Stereocontrol

Theoretical studies are invaluable for understanding the mechanisms of reactions used to synthesize substituted piperidines and for predicting the stereochemical outcome. The synthesis of a (3R,4R) configured piperidine requires a high degree of stereocontrol.

One common synthetic route to 3,4-disubstituted piperidines involves the reduction of a corresponding tetrahydropyridine (B1245486) precursor. Theoretical modeling of such a reduction, for instance, a catalytic hydrogenation, could be used to rationalize the observed diastereoselectivity. By calculating the transition state energies for the approach of the reducing agent to the different faces of the tetrahydropyridine, one can predict which diastereomer will be formed preferentially. The bulky cyclopentyl group would be expected to play a significant role in directing the approach of the reagent, leading to the formation of the desired (3R,4R) product.

For example, in the reduction of a hypothetical precursor like 3-cyclopentyl-1,2,5,6-tetrahydropyridin-4-ol, computational modeling would likely show that the delivery of a hydride to the face opposite the cyclopentyl group has a lower activation energy, thus leading to the cis relationship between the cyclopentyl and hydroxyl groups.

Structure-Reactivity Relationships from Computational Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular properties with observed chemical reactivity. For this compound, these models could predict its reactivity in various chemical transformations.

For instance, the nucleophilicity of the piperidine nitrogen and the hydroxyl oxygen can be quantified using calculated properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. These parameters can then be used to predict the regioselectivity and stereoselectivity of reactions such as N-alkylation or O-acylation.

A calculated electrostatic potential map of the molecule would likely show a region of negative potential around the nitrogen atom, indicating its nucleophilic character. The hydroxyl group would exhibit both hydrogen bond donor and acceptor properties. The steric hindrance imposed by the equatorial cyclopentyl group would also be a critical factor in modulating the reactivity of the adjacent hydroxyl group and the piperidine nitrogen. By quantifying these steric and electronic effects, computational models can provide a powerful predictive tool for the chemical behavior of this compound.

Strategic Applications of 3r,4r 3 Cyclopentylpiperidin 4 Ol As a Versatile Chiral Building Block

Incorporation into Natural Product Synthetic Endeavors

While direct and extensive examples of the incorporation of (3R,4R)-3-Cyclopentylpiperidin-4-ol into the total synthesis of natural products are not widely documented in publicly available research, its structural motifs are present in various biologically active natural compounds. The inherent stereochemistry of this building block makes it an attractive starting material for synthetic chemists aiming to construct specific portions of a larger natural product. The cyclopentyl and hydroxyl moieties, in a defined spatial arrangement, can serve as anchor points for further chemical transformations, guiding the stereochemical outcome of subsequent reactions. The piperidine (B6355638) ring itself is a common core in many natural products, and having a pre-functionalized, stereochemically pure starting material can significantly streamline a synthetic route.

Utility in the Synthesis of Structurally Complex Alkaloids

The piperidine ring is a hallmark of numerous alkaloid families, many of which exhibit significant physiological activity. The specific substitution pattern of this compound makes it a promising precursor for the synthesis of certain classes of alkaloids. The hydroxyl group can be readily converted into other functionalities, such as amines or ethers, or can be used to introduce further complexity through esterification or other coupling reactions. The cyclopentyl group, while perhaps less common than other substituents in naturally occurring alkaloids, can be envisioned as a key element in the synthesis of non-natural alkaloid analogues with potentially novel biological profiles. The stereochemical integrity of the starting material is crucial in alkaloid synthesis, where often only one diastereomer or enantiomer exhibits the desired biological effect.

Development of Novel Heterocyclic Scaffolds and Advanced Intermediates

The chemical reactivity of this compound lends itself to the development of novel heterocyclic scaffolds and advanced synthetic intermediates. The nitrogen atom of the piperidine ring can be functionalized in a variety of ways, for example, through N-alkylation, N-acylation, or N-arylation, to introduce diverse substituents. The hydroxyl group provides a handle for further reactions, including oxidation to the corresponding ketone, which can then be subjected to a range of nucleophilic additions to generate new stereocenters. The combination of the piperidine ring with the cyclopentyl and hydroxyl groups in a fixed stereochemical orientation allows for the creation of unique three-dimensional structures that can serve as templates for the discovery of new bioactive molecules.

Stereocontrolled Construction of Advanced Organic Molecules

The true power of this compound as a chiral building block lies in its ability to direct the stereochemical outcome of subsequent reactions. The existing stereocenters at positions 3 and 4 of the piperidine ring can influence the approach of reagents, leading to highly diastereoselective transformations at other positions of the molecule. This substrate-controlled stereoselectivity is a powerful tool in organic synthesis, as it can obviate the need for chiral catalysts or resolving agents. For instance, reactions involving the hydroxyl group or the adjacent carbon atoms can be expected to proceed with a high degree of stereocontrol, governed by the steric hindrance imposed by the bulky cyclopentyl group and the conformational constraints of the piperidine ring. This allows for the predictable and efficient construction of complex organic molecules with multiple stereocenters.

Future Research Directions and Uncharted Territories in 3r,4r 3 Cyclopentylpiperidin 4 Ol Chemistry

Green Chemistry Approaches and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact and enhance safety. Future research concerning (3R,4R)-3-Cyclopentylpiperidin-4-ol will undoubtedly prioritize the development of more sustainable synthetic routes.

One promising avenue is the use of renewable starting materials. For instance, researchers have reported the synthesis of piperidine (B6355638) from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM) through a one-pot hydrogenolysis and subsequent intramolecular amination. rsc.org This approach, which utilizes a Rh-ReOx/SiO2 catalyst, offers a greener alternative to traditional methods that rely on fossil fuel-based pyridine (B92270). rsc.org Exploring the adaptation of such bio-derived feedstocks for the synthesis of functionalized piperidines like this compound is a logical and important next step.

The development of environmentally benign catalytic systems is another critical area. For example, a novel solid acid catalyst, nano gamma-alumina supported SbCl5, has been utilized for the green synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation at room temperature. rsc.org This method boasts short reaction times, high conversions, and the ability to reuse the catalyst, making it an attractive model for future syntheses. rsc.org Similarly, the use of iron rust-derived Fe3O4 nanoparticles as a catalyst for spiropiperidine synthesis highlights the potential of leveraging waste materials for sustainable chemical transformations. bohrium.com Future work could focus on designing analogous catalytic systems tailored for the asymmetric synthesis of this compound.

Integration with Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new chemical entities has spurred the development of automated and high-throughput synthesis platforms. imperial.ac.ukdrugtargetreview.com Integrating the synthesis of this compound and its analogs into these platforms is a key future direction that promises to accelerate research.

Automated systems, such as the Purdue Make It platform, enable small-scale in situ synthesis and high-throughput screening of reactions. nih.gov Such platforms, based on techniques like desorption electrospray ionization (DESI), can handle thousands of samples in a single run, significantly speeding up the process of reaction optimization and library generation. nih.govrsc.org Applying this technology to the synthesis of this compound would allow for the rapid exploration of a wide range of reaction conditions, catalysts, and substrates to identify optimal synthetic pathways.

High-throughput experimentation (HTE) can be particularly valuable for optimizing challenging reaction steps and expanding the substrate scope. drugtargetreview.com By enabling the parallel execution of numerous experiments, HTE can facilitate the discovery of conditions suitable for a diverse range of functionalized starting materials, leading to a broader library of piperidinol derivatives. drugtargetreview.com The data generated from these high-throughput experiments can also be used to train machine learning algorithms, which can then predict reaction outcomes and guide future synthetic efforts in a more efficient, data-driven manner. drugtargetreview.com

Exploration of Novel Catalytic Systems for Piperidinol Construction

The development of novel and more efficient catalytic systems is central to advancing the synthesis of complex molecules like this compound. Future research will likely focus on catalysts that offer higher selectivity, greater functional group tolerance, and milder reaction conditions.

Metal-catalyzed cyclization reactions are a powerful tool for constructing the piperidine ring. mdpi.com For instance, gold(I) and palladium catalysts have been used for the oxidative amination of unactivated alkenes to form substituted piperidines. mdpi.com Exploring new ligand scaffolds for these metals could lead to improved enantioselectivity and broader substrate compatibility. The use of specialized chiral dirhodium catalysts has shown promise in controlling the diastereoselectivity and enantioselectivity of C-H functionalization reactions on the piperidine ring. d-nb.info Further development of such catalysts could enable the direct and highly selective introduction of substituents onto the piperidine core.

Inspired by biosynthesis, researchers have developed a stereoselective three-component vinylogous Mannich-type reaction to assemble multi-substituted chiral piperidines. scispace.comrsc.org This approach utilizes a chiral dihydropyridinone intermediate, which serves as a versatile building block for a variety of piperidine alkaloids. scispace.comrsc.org Adapting this biomimetic strategy for the synthesis of this compound could provide a highly efficient and stereocontrolled route.

Furthermore, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. nih.gov This method represents a novel approach to activating otherwise inert lactam structures and could be explored for the synthesis of piperidinol derivatives. nih.gov

Expanding the Scope of Stereoselective Transformations

Given the importance of stereochemistry in determining the biological activity of molecules, expanding the repertoire of stereoselective transformations for the synthesis and modification of this compound is a critical area of future research.

Asymmetric synthesis of piperidines through the double reduction of pyridine derivatives using ruthenium(II) and rhodium(I) catalysts has been demonstrated to be an efficient method. mdpi.com A catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence starting from N-Boc pyrrolidine (B122466) offers a concise route to various stereoisomers of β-hydroxy piperidines. nih.gov Fine-tuning these and similar methods could provide more direct and versatile access to the specific (3R,4R) stereochemistry of the target compound.

Photoredox catalysis is emerging as a powerful tool for stereoselective transformations. While achieving high stereoselectivity with radical intermediates can be challenging, recent studies have shown progress in the diastereoselective α-amino C–H arylation of densely substituted piperidines. escholarship.org A key finding was that an epimerization reaction following a less selective initial arylation led to a high final diastereomeric ratio. escholarship.org Exploring such photoredox-mediated epimerization strategies could be a novel way to control the stereochemistry at the C3 and C4 positions of the piperidinol ring.

Furthermore, developing phosphite-driven cyclodehydration reactions has led to a highly stereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org This method, which surpasses traditional Mitsunobu and sulfonation-induced cyclizations in efficiency, could be adapted for the synthesis of the (3R,4R)-diastereomer of 3-cyclopentylpiperidin-4-ol (B15263467) by carefully choosing the appropriate starting materials and reaction conditions. beilstein-journals.org

Interactive Data Table: Future Research Directions for this compound

| Research Area | Key Focus | Potential Methodologies | Expected Outcomes |

| Green Chemistry | Sustainable synthesis | Use of bio-renewable starting materials (e.g., THFAM) rsc.org, water-mediated reactions mdpi.com, electrochemistry beilstein-journals.org, recyclable catalysts (e.g., nano γ-alumina supported Sb(V) rsc.org, Fe3O4 nanoparticles bohrium.com). | Reduced environmental impact, increased safety, lower cost. |

| Automated Synthesis | High-throughput experimentation | Integration with platforms like the Purdue Make It system nih.gov, DESI-MS based screening rsc.org, data-driven optimization using machine learning drugtargetreview.com. | Accelerated discovery of optimal reaction conditions, rapid library generation of analogs. |

| Novel Catalysis | Efficient piperidinol construction | Metal-catalyzed cyclizations (Au, Pd) mdpi.com, chiral dirhodium catalysts for C-H functionalization d-nb.info, biomimetic vinylogous Mannich reactions scispace.comrsc.org, palladium-catalyzed deconstructive amination nih.gov. | Higher selectivity, broader substrate scope, milder reaction conditions. |

| Stereoselective Transformations | Control of stereochemistry | Asymmetric reduction of pyridines (Ru, Rh catalysts) mdpi.com, catalytic asymmetric ring expansion of pyrrolidines nih.gov, photoredox-mediated epimerization escholarship.org, phosphite-driven cyclodehydration beilstein-journals.org. | Access to specific stereoisomers, development of diverse chiral analogs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.